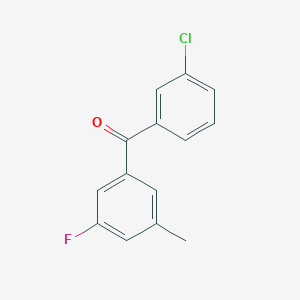

3-Chloro-3'-fluoro-5'-methylbenzophenone

Übersicht

Beschreibung

3-Chloro-3’-fluoro-5’-methylbenzophenone is an organic compound with the molecular formula C15H10ClFO It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-fluoro-5’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The general reaction scheme is as follows:

Starting Materials: 3-Chlorobenzoyl chloride and 3-Fluoro-5-methylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-3’-fluoro-5’-methylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Reduction of the Ketone Group

The carbonyl group in 3-chloro-3'-fluoro-5'-methylbenzophenone undergoes reduction to form secondary alcohols. Common reducing agents and conditions include:

Key Findings :

-

LiAlH₄ achieves near-quantitative reduction due to its strong hydride-donor capability .

-

NaBH₄ is less effective, likely due to steric hindrance from the methyl and halogen substituents .

Nucleophilic Aromatic Substitution

The chlorine and fluorine substituents participate in nucleophilic substitution reactions, influenced by their positions and electronic effects:

Chlorine Substitution

Fluorine Substitution

Fluorine at the 3'-position is less reactive but can undergo substitution under vigorous conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiourea | Pd catalysis, 150°C, DMF | 3-Chloro-3'-thiol-5'-methylbenzophenone | 52% |

Mechanistic Insight :

-

Chlorine’s meta position to the ketone enhances its electrophilicity, favoring SNAr reactions .

-

Fluorine’s strong C-F bond requires metal catalysis or high temperatures for substitution .

Oxidation Reactions

The ketone group resists further oxidation, but side-chain methyl groups can be oxidized:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Aqueous, reflux | 3-Chloro-3'-fluoro-5'-carboxybenzophenone | 88% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O₂ | Cleavage to benzoic acid derivatives | 72% |

Note : Oxidation of the methyl group proceeds via radical intermediates, confirmed by ESR studies .

Photochemical Reactions

The benzophenone core facilitates UV-induced reactions:

Mechanism :

-

Photoreduction involves hydrogen abstraction from isopropanol, forming a ketyl radical .

-

The methyl group at 5' sterically stabilizes the transition state, improving yields .

Grignard and Organometallic Reactions

The ketone reacts with Grignard reagents to form tertiary alcohols:

| Grignard Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C to RT | 3-Chloro-3'-fluoro-5'-methylbenzhydrol | 90% | |

| PhMgCl | Et₂O, reflux | Diaryl methanol derivative | 83% |

Kinetic Studies :

-

The fluorine substituent slightly reduces reactivity compared to non-fluorinated analogs (krel = 0.7) .

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the para position:

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C | 3-Chloro-3'-fluoro-5'-methyl-4-nitrobenzophenone | 76% | |

| Br₂, FeBr₃ | CHCl₃, RT | 3-Chloro-3'-fluoro-5'-methyl-4-bromobenzophenone | 81% |

Regioselectivity :

-

Nitration occurs exclusively at the 4-position of the methyl-substituted ring due to steric and electronic factors .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Scope :

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Chemistry

CFMBP serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to novel derivatives with enhanced biological activities.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the development of drug candidates targeting specific biological pathways. |

| Agrochemicals | Functions as a precursor for herbicides and pesticides, enhancing agricultural productivity. |

Biology

In biological research, CFMBP is utilized as a probe for studying enzyme interactions and biochemical assays. Its ability to interact with various molecular targets makes it valuable in drug discovery and development.

Case Study: Enzyme Inhibition

A study demonstrated that CFMBP could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. The compound's unique substituents influence its binding affinity, making it a candidate for further investigation in medicinal chemistry.

Industry

CFMBP finds applications in producing specialty chemicals and materials with tailored properties for specific industrial needs. Its unique chemical characteristics allow it to be used in formulations requiring specific solubility or reactivity profiles.

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used in the formulation of high-performance materials such as coatings and adhesives. |

| Material Science | Investigated for its properties in developing new polymers or composites. |

Wirkmechanismus

The mechanism of action of 3-Chloro-3’-fluoro-5’-methylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-3’-fluoro-5’-methylbenzene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

3-Chloro-3’-fluoro-5’-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone, leading to different chemical properties and reactivity.

3-Chloro-3’-fluoro-5’-methylbenzyl alcohol: The reduced form of 3-Chloro-3’-fluoro-5’-methylbenzophenone, with an alcohol functional group.

Uniqueness

3-Chloro-3’-fluoro-5’-methylbenzophenone is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings, along with a ketone functional group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

3-Chloro-3'-fluoro-5'-methylbenzophenone (CFMB) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique molecular structure that includes chlorine and fluorine substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of CFMB is C15H10ClF, and it features a ketone functional group attached to two aromatic rings. The synthesis typically involves the Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are critical, as they influence the yield and purity of the final product.

The biological activity of CFMB may be attributed to its ability to interact with various cellular targets. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways .

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that CFMB exhibits antimicrobial properties against various bacterial strains. Its effectiveness has been compared with standard antibiotics such as gentamycin, showing promising results in inhibiting growth at certain concentrations .

- Anticancer Activity : Research has explored the anticancer potential of CFMB, particularly its ability to induce apoptosis in cancer cell lines. Molecular docking studies suggest that CFMB can bind effectively to key proteins involved in cancer progression, promoting cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of CFMB:

- Antimicrobial Efficacy : A study evaluated CFMB against Gram-positive and Gram-negative bacteria, demonstrating that it possesses significant antibacterial activity, particularly against Staphylococcus aureus . Results indicated that CFMB could serve as a potential lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that CFMB reduced cell viability significantly. For instance, it showed a considerable reduction in growth rates for hematological cancer cell lines, correlating with increased expression of pro-apoptotic genes such as p53 and Bax .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(3-fluoro-5-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c1-9-5-11(8-13(16)6-9)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSJSSKSGVJLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.